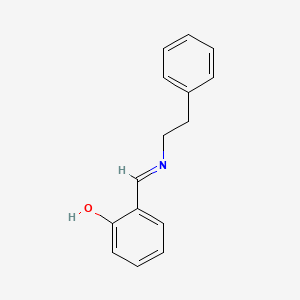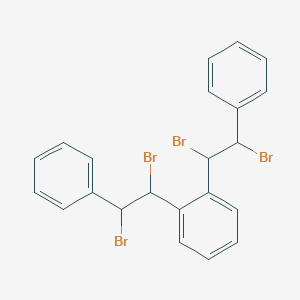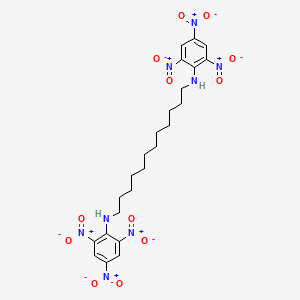
N,N'-Dodecamethylenebis(2,4,6-trintroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dodecamethylenebis(2,4,6-trintroaniline): is a chemical compound with the molecular formula C24H30N8O12 and a molecular weight of 622.54 g/mol It is characterized by the presence of two 2,4,6-trinitroaniline groups connected by a dodecamethylene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) typically involves the reaction of 1,12-dodecanediamine with 2,4,6-trinitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dodecamethylenebis(2,4,6-trintroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Diamines formed by the reduction of nitro groups.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
N,N’-Dodecamethylenebis(2,4,6-trintroaniline) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and explosives.
Mécanisme D'action
The mechanism of action of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitroaniline: A related compound with similar nitro groups but lacking the dodecamethylene chain.
N-DECYL-2,4,6-TRINITROANILINE: Another compound with a different alkyl chain length.
N-(4-ACETYLPHENYL)-2,4,6-TRINITROANILINE: A compound with an acetyl group attached to the phenyl ring.
Uniqueness: N,N’-Dodecamethylenebis(2,4,6-trintroaniline) is unique due to its dodecamethylene chain, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
159064-90-1 |
|---|---|
Formule moléculaire |
C24H30N8O12 |
Poids moléculaire |
622.5 g/mol |
Nom IUPAC |
N,N'-bis(2,4,6-trinitrophenyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C24H30N8O12/c33-27(34)17-13-19(29(37)38)23(20(14-17)30(39)40)25-11-9-7-5-3-1-2-4-6-8-10-12-26-24-21(31(41)42)15-18(28(35)36)16-22(24)32(43)44/h13-16,25-26H,1-12H2 |
Clé InChI |
KFMRFELXXIUIMF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


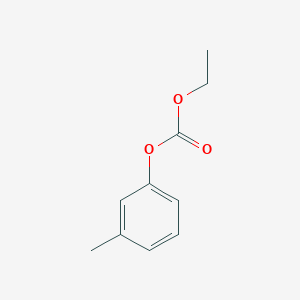
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)


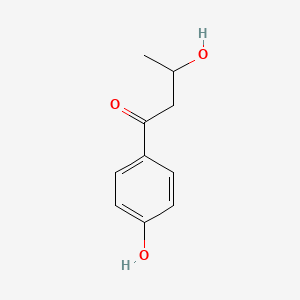


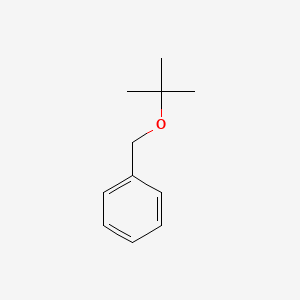

![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

